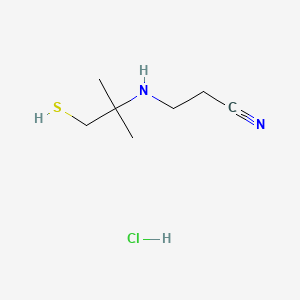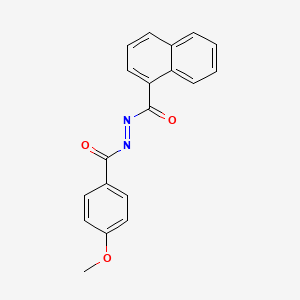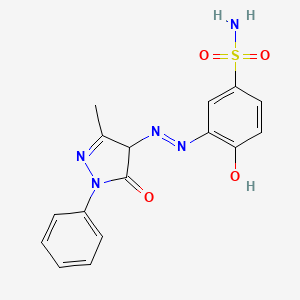
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde is an organic compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexene ring substituted with a 4-methyl-3-pentenyl group and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde typically involves the reaction of cyclohexene with 4-methyl-3-pentenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid.
Reduction: Formation of (4-Methyl-3-pentenyl)cyclohexenol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid
- (4-Methyl-3-pentenyl)cyclohexenol
- Cyclohexene derivatives with different substituents
Uniqueness
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde stands out due to its specific combination of a cyclohexene ring, a 4-methyl-3-pentenyl group, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
54323-26-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h6,10H,3-5,7-9H2,1-2H3 |
Clé InChI |
ZJZOLSQPHYEYOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=C(CCCC1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)




![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)








